molecular formula C15H10Cl2N4 B2622262 4,6-Bis(4-chlorophenyl)-1,3,5-triazin-2-amine CAS No. 30369-21-2

4,6-Bis(4-chlorophenyl)-1,3,5-triazin-2-amine

Cat. No.: B2622262
CAS No.: 30369-21-2
M. Wt: 317.17
InChI Key: MFJNBKWLTNOOAW-UHFFFAOYSA-N
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Description

Structural Characterization and Nomenclature

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 4,6-bis(4-chlorophenyl)-1,3,5-triazin-2-amine , reflecting the positions of the substituents on the triazine ring. The molecular formula $$ \text{C}{15}\text{H}{10}\text{Cl}2\text{N}4 $$ indicates a symmetrical arrangement of two 4-chlorophenyl groups and one amino group on the 1,3,5-triazine backbone. The chlorine atoms are para-substituted on each phenyl ring, contributing to the compound’s electronic and steric properties.

Table 1: Key Structural Properties
Property Value Source
Molecular Formula $$ \text{C}{15}\text{H}{10}\text{Cl}2\text{N}4 $$
Molecular Weight 317.18 g/mol
Purity >90%
Planarity Triazine ring enables π-π stacking

Spectroscopic and Crystallographic Insights

The compound’s structure has been confirmed via nuclear magnetic resonance (NMR) and X-ray crystallography, though specific data are limited in public databases. Analogous triazine derivatives, such as trichloro-tri-s-triazine, exhibit planar geometries optimized for aromatic interactions. Density functional theory (DFT) calculations suggest that such structures are energetically stable, with bond lengths and angles consistent with delocalized electron systems.

Properties

IUPAC Name

4,6-bis(4-chlorophenyl)-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N4/c16-11-5-1-9(2-6-11)13-19-14(21-15(18)20-13)10-3-7-12(17)8-4-10/h1-8H,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFJNBKWLTNOOAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC(=N2)N)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis(4-chlorophenyl)-1,3,5-triazin-2-amine typically involves the reaction of 4-chlorobenzonitrile with cyanuric chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated through crystallization. The overall reaction can be represented as follows:

C6H4ClCN+C3N3Cl3+NaOHC15H9Cl2N5+NaCl+H2O\text{C}_6\text{H}_4\text{ClCN} + \text{C}_3\text{N}_3\text{Cl}_3 + \text{NaOH} \rightarrow \text{C}_15\text{H}_9\text{Cl}_2\text{N}_5 + \text{NaCl} + \text{H}_2\text{O} C6​H4​ClCN+C3​N3​Cl3​+NaOH→C1​5H9​Cl2​N5​+NaCl+H2​O

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4,6-Bis(4-chlorophenyl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Complexation: It can form complexes with metal ions, which can alter its chemical and physical properties.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, and various amines are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed

The major products formed from these reactions include substituted triazines, oxidized derivatives, and metal complexes

Scientific Research Applications

Chemical Synthesis and Industrial Applications

Building Block for Complex Molecules

4,6-Bis(4-chlorophenyl)-1,3,5-triazin-2-amine serves as an essential building block in the synthesis of more complex organic compounds. Its triazine core allows for versatile chemical modifications, facilitating the development of novel materials and pharmaceuticals. The compound can undergo various chemical reactions such as nucleophilic substitutions and oxidation-reduction reactions, making it valuable in synthetic organic chemistry.

Industrial Uses

In industrial settings, this compound is utilized in the production of polymers and dyes. Its ability to form stable complexes with metal ions enhances its utility in catalysis and material science.

Biological Applications

Antimicrobial and Anticancer Properties

Research has indicated that this compound exhibits potential antimicrobial and anticancer activities. Studies have shown that derivatives of triazine compounds can inhibit the proliferation of various cancer cell lines by targeting key signaling pathways such as PI3K/AKT/mTOR .

Mechanism of Action

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. For instance, it may disrupt bacterial cell membranes or inhibit critical enzymes involved in cancer cell growth.

Case Studies

1. Anticancer Activity Evaluation

A study evaluated the anticancer efficacy of triazine derivatives against several cancer cell lines, including MCF-7 (breast cancer) and H1975 (lung cancer). The results indicated that certain derivatives exhibited significant antiproliferative effects at low concentrations, suggesting their potential as therapeutic agents .

2. SARS-CoV-2 Inhibition

Recent investigations have focused on the synthesis of triazine derivatives for potential activity against SARS-CoV-2. Molecular docking studies revealed that specific derivatives demonstrated strong binding affinities to viral proteins, indicating their potential as antiviral agents .

Mechanism of Action

The mechanism of action of 4,6-Bis(4-chlorophenyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.

Comparison with Similar Compounds

Substituted 1,3,5-Triazin-2-amine Derivatives

Structural Insights :

  • Electron-Withdrawing vs. Electron-Donating Groups : Chlorophenyl (electron-withdrawing) and methylphenyl (electron-donating) substituents influence electronic density on the triazine core, affecting binding to receptors like H4R. The chloro analog’s higher electronegativity enhances receptor interaction compared to methyl derivatives .
  • Bulkier Substituents : Morpholinyl (PQR309) and indolinyl groups introduce steric bulk and hydrogen-bonding capabilities, broadening pharmacological targets (e.g., PI3K/mTOR vs. H4R) .

Heterocyclic Analogs with Chlorophenyl Moieties

Comparison with Pyrimidine and Oxadiazine Derivatives

Compound Name Core Structure Substituents Activity/Application Reference
4,6-Bis(4-chlorophenyl)-2-phenylpyrimidine Pyrimidine 4-Cl-C6H4 at 4,6; C6H5 at 2 OLED emitter
6-(4-Chlorophenyl)-N-aryl-4H-1,3,5-oxadiazin-2-amine Oxadiazine 4-Cl-C6H4 at 6; trichloromethyl at 4 Agricultural insecticide
N-[4-(4-substituted phenyl)-1,3-thiazol-2-yl]-1,3,5-triazin-2-amine Thiazole-triazine hybrid Thiazole linked to triazine Anticancer (EGFR inhibition)

Functional Insights :

  • Core Structure Impact : Pyrimidine derivatives (e.g., ) exhibit distinct photophysical properties (e.g., electroluminescence) compared to triazines, underscoring the triazine core’s role in electronic applications .
  • Hybrid Systems : Thiazole-triazine hybrids () demonstrate enhanced EGFR inhibition compared to pure triazines, likely due to synergistic π-π stacking and hydrogen bonding .

Anticancer Activity

  • Triazines vs. Pyrazolyl-s-Triazines : Pyrazolyl-s-triazine derivatives (e.g., PTA-1/PTA-2) show higher antiproliferative activity in triple-negative breast cancer cells compared to chlorophenyl-triazines, attributed to pyrazole’s ability to disrupt kinase domains .
  • PI3K/mTOR Inhibition: PQR309’s dimorpholino substituents enable dual kinase inhibition, a feature absent in simpler triazines like the chlorophenyl analog .

Biological Activity

4,6-Bis(4-chlorophenyl)-1,3,5-triazin-2-amine is a heterocyclic compound belonging to the triazine family. It has garnered attention due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article will explore the biological activity of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H12Cl2N5C_{15}H_{12}Cl_2N_5, featuring a triazine core which is known for its stability and ability to interact with various biological targets. The compound's structure allows it to participate in multiple chemical reactions, enhancing its utility in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may disrupt bacterial cell membranes and inhibit essential metabolic pathways in cancer cells.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. For instance:

  • In vitro tests demonstrated that it can inhibit the growth of various bacterial strains.
  • The mechanism may involve the disruption of cell membrane integrity or interference with metabolic enzymes critical for bacterial survival .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

  • IC50 values for various cancer cell lines indicate potent cytotoxicity. For example:
    • Against MCF-7 (breast cancer) cells: IC50 = 1.25 μM
    • Against HeLa (cervical cancer) cells: IC50 = 1.03 μM .

These results suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Research Findings

A variety of studies have contributed to understanding the biological activity of this compound:

StudyBiological ActivityKey Findings
AntimicrobialEffective against multiple bacterial strains; mechanism involves membrane disruption.
AnticancerSignificant cytotoxicity in MCF-7 and HeLa cells; induces apoptosis.
Enzyme InhibitionInhibits specific kinases involved in cancer progression; potential as a lead compound for drug development.

Case Studies

  • Antimicrobial Efficacy : A recent study evaluated the compound's effectiveness against resistant bacterial strains. Results indicated a notable reduction in bacterial viability when treated with varying concentrations of the compound.
  • Cancer Cell Line Studies : In a comparative analysis of several triazine derivatives, this compound exhibited superior activity against breast and cervical cancer cell lines compared to other derivatives .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4,6-Bis(4-chlorophenyl)-1,3,5-triazin-2-amine, and how can reaction conditions be tailored to improve yield and purity?

  • Methodology : The compound can be synthesized via nucleophilic aromatic substitution (NAS) using cyanuric chloride as the core triazine precursor. Stepwise substitution with 4-chloroaniline derivatives under controlled conditions (e.g., 0°C in CH₂Cl₂ with Hünig’s base) ensures regioselectivity. For example, demonstrates a three-step protocol: (i) reaction of cyanuric chloride with cyclopentylamine (86% yield), (ii) substitution with 3,5-difluoroaniline (91% yield), and (iii) cyanation using KCN in DMSO (89% yield). Key parameters include temperature control, stoichiometric ratios, and gradient silica column purification (ethyl acetate/hexanes). Adjusting solvent polarity and reaction time minimizes side products .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?

  • Methodology : Combine NMR (¹H, ¹³C), high-resolution mass spectrometry (HRMS), and X-ray diffraction for structural confirmation. reports ¹H NMR peaks at δ 1.45–1.63 (cyclopentyl protons) and aromatic signals at δ 7.49–8.61, while ¹³C NMR confirms triazine carbons at δ 151.50–164.10. Computational tools like density functional theory (DFT) can predict electronic properties (e.g., HOMO-LUMO gaps) and validate experimental data. For bioactivity-linked studies, pair spectroscopic data with molecular docking to assess binding affinities .

Q. What analytical techniques are most reliable for quantifying impurities in synthesized batches of this compound?

  • Methodology : Use reversed-phase HPLC with UV detection (λ = 254 nm) and LC-MS for impurity profiling. highlights LC-MS retention time (3.94 min) and LRMS (m/z 317.1 [M+H]⁺) as critical benchmarks. For trace impurities, gas chromatography-mass spectrometry (GC-MS) or differential scanning calorimetry (DSC) can identify degradation products under stress conditions (e.g., heat, humidity) .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., 4-chlorophenyl groups) influence the compound’s electronic configuration and bioactivity?

  • Methodology : Substituent effects can be studied via Hammett σ constants and frontier molecular orbital analysis. The 4-chlorophenyl group increases electrophilicity at the triazine core, enhancing interactions with biological targets (e.g., cysteine proteases in ). SAR studies in show that substituents like trifluoromethyl or methoxy groups modulate antileukemic activity (IC₅₀ values ranging 0.5–10 µM). Electrochemical methods (cyclic voltammetry) quantify redox potentials linked to bioactivity .

Q. What strategies resolve contradictions between computational predictions and experimental data on reactivity or binding modes?

  • Methodology : Integrate multi-scale computational models (QM/MM, molecular dynamics) with experimental validation. For instance, if DFT predicts a reaction pathway inconsistent with observed yields (e.g., ’s 86% vs. simulated 70%), refine solvation models or transition-state geometries. ’s ICReDD framework uses reaction path searches and experimental feedback loops to reconcile discrepancies .

Q. How can 3D-QSAR models guide the design of derivatives with enhanced pharmacological profiles?

  • Methodology : Develop a training set of analogs (e.g., ’s seven triazine derivatives) with measured IC₅₀ values. Use CoMFA or CoMSIA to correlate steric/electrostatic fields with activity. For example, bulky substituents at the 4-position (e.g., indoline) improve antileukemic activity, while electron-deficient aryl groups enhance protease inhibition. Validate models via synthesis and bioassays of new derivatives .

Q. What experimental approaches assess the compound’s stability under physiological conditions (pH, temperature)?

  • Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–10) at 37°C. Monitor degradation via HPLC and identify fragments using FAB-MS (e.g., ’s fragments at m/z 366 [MH-36]⁺ and 284 [MH-118]⁺). For thermal stability, use thermogravimetric analysis (TGA) to determine decomposition thresholds (>200°C, as per ’s melting point of 231°C) .

Data Contradiction and Optimization

Q. How should researchers address inconsistent biological activity data across studies?

  • Methodology : Standardize assay protocols (e.g., cell lines, incubation times) and validate purity (>95% by HPLC). For example, reports anticancer activity linked to morpholine-substituted triazines, while highlights antileukemic triazines with indoline groups. Cross-validate using orthogonal assays (e.g., enzymatic vs. cell-based) and apply statistical tools (ANOVA) to identify outliers .

Q. What computational tools optimize multi-step synthesis pathways for scale-up?

  • Methodology : Use ICReDD’s reaction path search algorithms () to simulate stepwise substitutions and predict bottlenecks. For instance, replacing DMSO with safer solvents in cyanation (Step 3, ) reduces toxicity. Process analytical technology (PAT) can monitor real-time reaction progress via in-situ FTIR or Raman spectroscopy .

Tables of Key Data

Property Value Source
Melting Point231°C
HRMS (ESI) m/z317.1319 [M+H]⁺
Antileukemic IC₅₀ (Derivative 9{7,11})0.5 µM
LogP (Predicted)4.3

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